PFI-2 hydrochloride

Catalog No.
S003353
CAS No.
1627607-87-7
M.F
C23H26ClF4N3O3S
M. Wt
536
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PFI-2 hydrochloride

CAS Number

1627607-87-7

Product Name

PFI-2 hydrochloride

IUPAC Name

8-fluoro-N-[(2R)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride

Molecular Formula

C23H26ClF4N3O3S

Molecular Weight

536

InChI

InChI=1S/C23H25F4N3O3S.ClH/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27;/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2;1H/t21-;/m1./s1

InChI Key

ZADKZNVAJGEFLC-ZMBIFBSDSA-N

SMILES

C1CCN(C1)C(=O)C(CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl

Synonyms

(R)-8-fluoro-N-(1-oxo-1-(pyrrolidin-1-yl)-3-(3-(trifluoromethyl)phenyl)propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide hydrochloride

Description

SET domain-containing protein 7/9 (SET7/9) is a histone methyltransferase that monomethylates lysine 4 of histone H3, which generates a specific tag for epigenetic transcriptional activation. It plays a role in the transcriptional activation of tumor suppressor p53 in response to DNA damage as well as the transcription factor TAF10.1,2 (R)-PFI-2 is a potent, cell-permeable inhibitor of SET7/9 (IC50 = 2 nM) that demonstrates greater than 1,000-fold selectivity over a panel of 18 other methyltransferases. Its enantiomer, (S)-PFI-2, is 500-fold less active (IC50 = 1 µM). See the Structural Genomics Consortium (SGC) website for more information.
PFI-2 hydrochloride is a a first-in-class, potent, highly selective, and cell-active inhibitor of the methyltransferase activity of SETD7 with IC50 of 2 nM, 500 fold active than (S)-PFI-2. IC50 value: 2 nM Target: SETD7(R)-PFI-2 is highly selective (>1,000-fold) for SETD7, over a panel of 18 other human protein methyltransferases and DNMT1, and was shown to be inactive against 134 additional ion channel, GPCR, and enzyme targets (<35% inhibition at 10 μM). (R)-PFI-2 binds to SETD7 only in the presence of SAM. PFI-766, a biotinylated variant of (R)-PFI-2 that retains the ability to bind and inhibit SETD7 (IC50 110 ± 26 nM in our in vitro enzymatic assay). PFI-766 engagement of endogenous SETD7 was also confirmed by mass spectrometry that supported the high specificity of the compound for endogenous SETD7.

Mechanism of Action

SETD7 is responsible for adding a methyl group to specific lysine residues on histone proteins, which play a crucial role in regulating gene expression. PFI-2 hydrochloride acts as a potent and selective inhibitor of SETD7 by binding to the enzyme's active site and preventing it from performing its methylation function. This specific binding is documented in research by Barsyte-Lovejoy et al. [].

Research Applications

PFI-2 hydrochloride's ability to modulate SETD7 activity has made it a valuable probe for investigating various biological processes, including:

  • Stem Cell Biology: Studies have shown that PFI-2 hydrochloride can promote the expansion of myogenic stem cells, which hold promise for regenerative medicine applications [].
  • Cancer Research: PFI-2 hydrochloride is being explored for its potential role in regulating YAP signaling, a pathway implicated in tumorigenesis [].
  • Kidney Disease: Research suggests that PFI-2 hydrochloride may help elucidate the mechanisms underlying chronic kidney disease and fibrosis [].

Advantages of PFI-2 hydrochloride

  • Potency and Selectivity: PFI-2 hydrochloride exhibits high potency against SETD7 with minimal effects on other methyltransferases, making it a specific research tool [].
  • Cell Permeability: PFI-2 hydrochloride can readily enter cells, allowing for investigation of its effects within living organisms [].

Limitations

  • Preclinical Stage: PFI-2 hydrochloride is currently in the preclinical research phase, and its safety and efficacy in humans have not yet been established.
  • Further Research Needed: More research is required to fully understand the long-term effects of PFI-2 hydrochloride and its potential applications in various disease settings.
  • PFI-2 hydrochloride is a potent and selective inhibitor of the enzyme SET domain-containing lysine methyltransferase 7 (SETD7) [].
  • SETD7 plays a crucial role in adding a methyl group (CH3) to specific locations on histone proteins, which are essential for regulating gene expression [].
  • PFI-2 hydrochloride's ability to inhibit SETD7 makes it a valuable tool for researchers studying gene regulation, epigenetic modifications, and diseases potentially linked to SETD7 activity.

Molecular Structure Analysis

  • PFI-2 hydrochloride has a complex molecular structure containing several key features:
    • An isoquinoline sulfonamide core structure, which is commonly found in many biologically active molecules [].
    • A fluorinated group, which may contribute to its cell permeability and interaction with the target enzyme [].
    • An asymmetric carbon center, meaning there are two mirror-image forms of the molecule. The (R)-enantiomer of PFI-2 hydrochloride is the more potent inhibitor [].

Chemical Reactions Analysis

  • The specific details of PFI-2 hydrochloride synthesis are not publicly available as it's a commercially produced research tool.
  • However, its mechanism of action suggests it likely interacts with the active site of SETD7, potentially forming reversible bonds that prevent the enzyme from performing its methylation function [].
  • Further research is needed to fully elucidate the detailed chemical reactions involved in its synthesis and interaction with SETD7.

Physical And Chemical Properties Analysis

  • Information on specific physical and chemical properties like melting point, boiling point, and solubility is not readily available for PFI-2 hydrochloride.
  • However, suppliers typically specify it as a high purity (>97%) powder, suggesting some stability at room temperature [, , ].
  • PFI-2 hydrochloride acts as a competitive inhibitor of SETD7, binding to the enzyme's active site and preventing the transfer of a methyl group to histone proteins [].
  • This inhibition disrupts the normal methylation patterns on histones, potentially leading to changes in gene expression.
  • Studies suggest PFI-2 hydrochloride may also affect the Hippo signaling pathway, which regulates cell proliferation and organ development [].
  • PFI-2 hydrochloride is for research use only and should be handled with appropriate safety precautions [, , ].
  • No specific data on its toxicity or hazards is publicly available.
  • However, as with any research chemical, it's advisable to consult the safety data sheet (SDS) provided by suppliers before handling it.

Appearance

Assay:≥95%A crystalline solid

Dates

Modify: 2023-08-15
[1]. Barsyte-Lovejoy D, et al. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. Proc Natl Acad Sci U S A. 2014 Sep 2;111(35):12853-8.

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